LH 1
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Overview
Description
LH 1 is a synthetic steroidal compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LH 1 involves multiple steps, starting from readily available steroidal precursors. The key steps include the introduction of the aminoethanoyl group and the formation of the pregnanone structure. Common reagents used in the synthesis include aminoethanol, various catalysts, and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. Quality control measures are implemented to maintain the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
LH 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethanoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
LH 1 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its interactions with various biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of LH 1 involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to LH 1 include:
- 3alpha-amino-5alpha-pregnan-20-one
- 5alpha-pregnan-3alpha-ol-20-one
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane .
Uniqueness
What sets this compound apart from these similar compounds is its unique aminoethanoyl group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
67190-52-7 |
---|---|
Molecular Formula |
C23H40N2O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[(2-amino-1-hydroxyethyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C23H40N2O2/c1-14(26)18-6-7-19-17-5-4-15-12-16(25-21(27)13-24)8-10-22(15,2)20(17)9-11-23(18,19)3/h15-21,25,27H,4-13,24H2,1-3H3/t15-,16+,17-,18+,19-,20-,21?,22-,23+/m0/s1 |
InChI Key |
NPLJAFVDHKIFAM-IYCCZKSRSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC(CN)O)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(CN)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(CN)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3 alpha-N-(2-aminoethanoyl)amino-5 alpha-pregnan-20-one LH 1 LH-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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